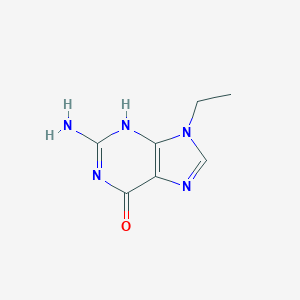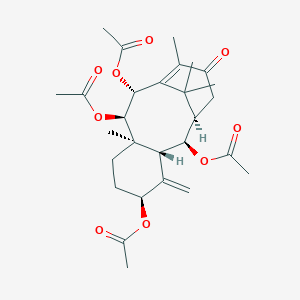
Taxinin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxinin H is a natural product that belongs to the daphnane-type diterpenoids family. It is found in the leaves of Taxus chinensis, a species of yew tree. Taxinin H has been a subject of interest in scientific research due to its potential as an anticancer agent.
Aplicaciones Científicas De Investigación
Cardiovascular Protection
Taxifolin, a compound closely related to Taxinin H, has been identified to confer protection against myocardial ischemia/reperfusion injury. It enhances the recovery of ventricular function and modulates oxidative stress markers, significantly influencing the mitochondrial apoptosis pathway. This cardioprotective effect is crucial in mitigating cardiac-related disorders and promoting cardiovascular health (Tang et al., 2019).
Antimicrobial and Antiviral Activities
Hydrolysable Tannins, like Taxinin H, are recognized for their antimicrobial and antiviral activities. These compounds effectively combat various viruses, bacteria, and eukaryotic microorganisms, marking them as potential candidates in the development of new antimicrobial and antiviral agents. The specificity of their action and the potential to synergize with existing therapies make them a focal point in medicinal plant research (Buzzini et al., 2008).
Osteogenic Effects
Taxifolin has been found to stimulate the osteogenic differentiation of human bone marrow mesenchymal stem cells. It modulates key pathways, potentially through the antagonism of the NF-κB signaling pathway, suggesting its role in bone health and the treatment of bone-related diseases (Wang et al., 2017).
Oxidative DNA Damage Protection
Taxifolin exhibits strong antioxidant capabilities, protecting against oxidative DNA damage in vitro. It also shields zebrafish embryos from cadmium toxicity, indicating its potential as a protective agent against environmental and oxidative stressors (Manigandan et al., 2015).
Propiedades
Número CAS |
18530-10-4 |
|---|---|
Nombre del producto |
Taxinin H |
Fórmula molecular |
C28H38O9 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-24(35-16(4)30)23-14(2)21(34-15(3)29)10-11-28(23,9)26(37-18(6)32)25(36-17(5)31)22(13)27(19,7)8/h19,21,23-26H,2,10-12H2,1,3-9H3/t19-,21-,23-,24+,25+,26-,28+/m0/s1 |
Clave InChI |
REWKPSYPXPCBCQ-VDDMMWHUSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



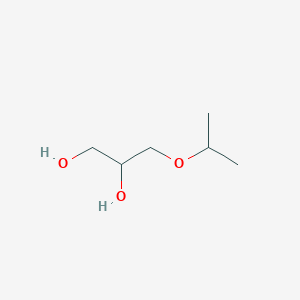
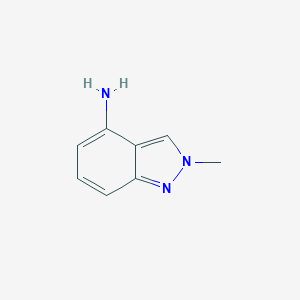
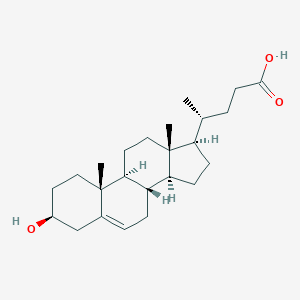
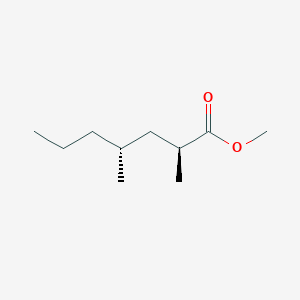
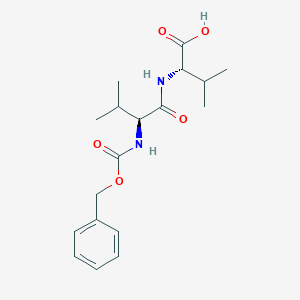
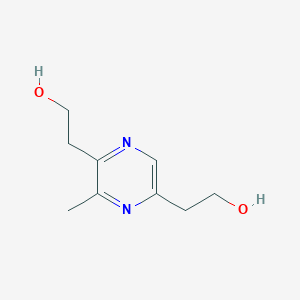
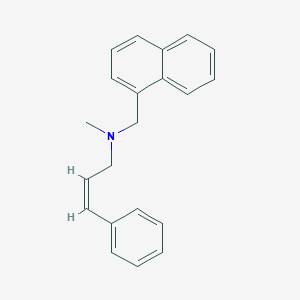
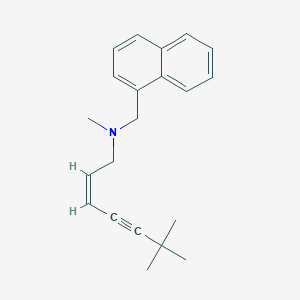
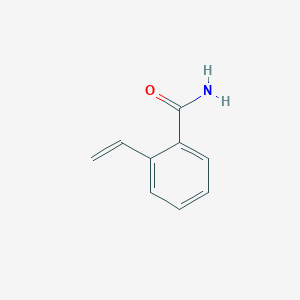
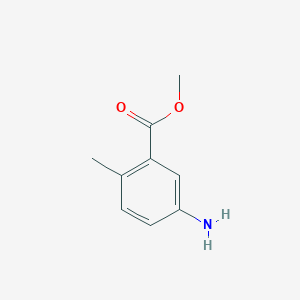
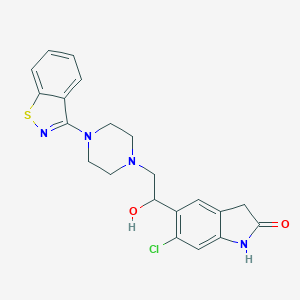
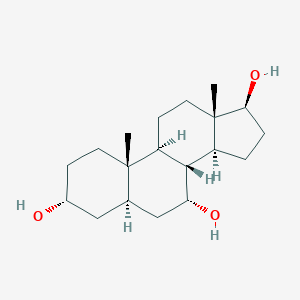
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
